molecular formula C11H16O2 B7872723 1-(2-Methoxyphenyl)-2-methylpropan-2-ol

1-(2-Methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B7872723
M. Wt: 180.24 g/mol
InChI Key: UJUVTBKGZSFWEG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-methylpropan-2-ol ( 104174-90-5) is an organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its structure consists of a 2-methoxyphenyl group linked to a 2-methylpropan-2-ol (tert-butanol) moiety. This structural motif, which incorporates an ether linkage and a tertiary alcohol, is of significant interest in chemical synthesis. Similar phenoxypropanol scaffolds are recognized as versatile templates in medicinal and materials chemistry, serving as core structures for compounds with diverse physicochemical properties . The sterically hindered tertiary alcohol can influence the molecule's conformational preferences and its packing in the solid state, which may be exploited in ligand design and materials science . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to contact our sales team for the most current information on availability, detailed specifications, and pricing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,12)8-9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUVTBKGZSFWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context from Structural Isomers

Research has been conducted on various positional isomers of the target compound, particularly those where the methoxy (B1213986) group is located at the para (4-position) or meta (3-position) of the phenyl ring, or where the hydroxyl group is at the primary carbon.

1-(4-Methoxyphenyl)-2-methylpropan-2-ol (CAS 35144-39-9): This para-isomer is commercially available from various chemical suppliers. chemicalbook.com Its existence in chemical catalogs suggests its use as a building block or intermediate in organic synthesis, though specific research applications are not detailed in the retrieved results.

1-(3-Methoxyphenyl)-2-methylpropan-1-ol (CAS 61751-33-5): The PubChem database contains an entry for this meta-isomer, providing computed properties such as its molecular weight and formula. nih.gov Its listing in such databases indicates it is a known chemical entity, but like its para counterpart, extensive research papers detailing its significance are not prominent.

1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 18228-46-1): A common synthesis for this isomer involves the Grignard reaction between 4-methoxybenzaldehyde (B44291) and isopropylmagnesium chloride. chemicalbook.com This established synthetic route for a closely related secondary alcohol suggests a plausible, though unconfirmed, pathway to other isomers.

A general approach for synthesizing tertiary alcohols like the target compound could theoretically involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ketone precursor, in this case, 2-(2-methoxyphenyl)-2-propanone. However, no literature was found documenting this specific reaction.

The 2 Methoxyphenyl Scaffold in Research

The "2-methoxyphenyl" group itself is a common scaffold in medicinal chemistry and materials science. For instance, the related molecule 2-(2-Methoxyphenyl)-2-methylpropanoic acid (the oxidized form of the target compound) is available and has defined chemical properties. rsc.org The presence of this acid derivative implies that the core structure is of some chemical interest, potentially as a precursor or metabolite in broader research contexts.

Open Questions and Lack of Data

Systematic IUPAC and Common Nomenclatures

The compound with the structure featuring a 2-methoxyphenyl group attached to a 2-methylpropan-2-ol framework is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This name is derived by identifying the longest carbon chain containing the principal functional group, the alcohol (hydroxyl group). The parent alkane is propane (B168953). The hydroxyl group is at position 2, and a methyl group is also at position 2, leading to the "2-methylpropan-2-ol" base. A 2-methoxyphenyl substituent is located at position 1 of this propanol (B110389) chain.

There are no widely recognized common names for this specific compound. It is typically referred to by its systematic IUPAC name or by its CAS Registry Number.

Isomeric Considerations and Positional Variants of Methoxyphenyl Moiety

The structure of this compound allows for positional isomers based on the location of the methoxy (B1213986) group (-OCH₃) on the phenyl ring. The prefixes ortho- (o-), meta- (m-), and para- (p-) denote the 1,2-, 1,3-, and 1,4- substitution patterns, respectively. While the subject compound is the ortho-isomer, the meta- and para-isomers are also structurally possible.

These positional isomers share the same molecular formula (C₁₁H₁₆O₂) and molecular weight but differ in the spatial arrangement of the methoxy group, which can lead to variations in their physical and chemical properties due to differences in electronic effects and steric hindrance. nih.govchemicalbook.comchemicalbook.com

Table 1: Comparison of Positional Isomers

Feature This compound (ortho) 1-(3-Methoxyphenyl)-2-methylpropan-1-ol (meta) 1-(4-Methoxyphenyl)-2-methylpropan-2-ol (para)
IUPAC Name This compound 1-(3-Methoxyphenyl)-2-methylpropan-1-ol 1-(4-Methoxyphenyl)-2-methylpropan-2-ol
CAS Number Not readily available 61751-33-5 nih.gov 35144-39-9 chemicalbook.com
Molecular Formula C₁₁H₁₆O₂ C₁₁H₁₆O₂ cymitquimica.com C₁₁H₁₆O₂
Molecular Weight ~180.25 g/mol ~180.24 g/mol nih.gov ~180.25 g/mol chemicalbook.com
Predicted XLogP3 N/A 2.8 nih.gov N/A

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comcymitquimica.com

Stereochemical Features and Enantiomeric Forms

Chirality at the Quaternary Carbon Center

A chiral center is a carbon atom attached to four different substituent groups. In the case of this compound, the structure is (CH₃)₂C(OH)CH₂-(C₆H₄OCH₃). The key carbon atom to examine for chirality is C2 of the propanol chain. This carbon is a tertiary alcohol carbon, meaning it is bonded to three other carbon atoms and a hydroxyl group. foodb.cahmdb.ca However, it is bonded to two identical methyl (-CH₃) groups, a hydroxyl (-OH) group, and a (2-methoxyphenyl)methyl (-CH₂-Ph-OCH₃) group.

Since the C2 atom does not have four different groups attached to it, This compound is an achiral molecule and does not exhibit enantiomerism. ncert.nic.in

The synthesis of molecules with true chiral quaternary carbon centers (a carbon bonded to four different non-hydrogen substituents) is a significant challenge in organic chemistry due to the steric hindrance involved. pnas.orgnih.gov Researchers have developed various catalytic asymmetric methods to construct these complex stereocenters, which are valuable in many bioactive molecules. rsc.orgrsc.orgacs.orgnih.gov

Diastereomeric Relationships in Complex Architectures

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters. As this compound has no stereocenters, it cannot exist as diastereomers in isolation. Diastereomeric relationships would only become relevant if this molecule were incorporated as a fragment into a larger molecular structure that contains at least one other chiral center.

Conformational Analysis and Dynamic Equilibria

Although this compound is achiral, it possesses conformational flexibility due to rotation around its single bonds. The most significant rotations are around the C1-C2 bond of the propane chain and the C-C bond connecting the benzyllic CH₂ group to the phenyl ring.

The study of propane's conformations shows a rotational energy barrier of about 14 kJ/mol between its most stable (staggered) and least stable (eclipsed) forms. chemistrysteps.comstereoelectronics.orgyoutube.com This barrier arises from torsional strain, which includes repulsive interactions between eclipsing C-H bonds and a more significant interaction between an eclipsing C-H and a C-C bond. stereoelectronics.orgmasterorganicchemistry.com

For this compound, a similar analysis can be applied.

Rotation around the C1-C2 bond: Viewing the molecule in a Newman projection along the C1-C2 bond, the front carbon (C2) has two methyl groups and a hydroxyl group, while the back carbon (C1) has two hydrogens and the 2-methoxyphenyl group. The molecule will preferentially adopt staggered conformations where the bulky groups are as far apart as possible to minimize steric strain. Eclipsed conformations, where the substituents overlap, are energetically unfavorable. chemistrysteps.commasterorganicchemistry.com

Rotation of the Phenyl Group: The 2-methoxyphenyl group can also rotate. The presence of the methoxy group at the ortho position creates steric hindrance that may restrict free rotation and influence the preferred orientation of the phenyl ring relative to the rest of the molecule. acs.orgrsc.org

Structural Motifs and Their Chemical Significance

The chemical behavior of this compound is dictated by its key structural motifs: the tertiary alcohol and the ortho-methoxyphenyl group.

Tertiary Alcohol: The C2 carbon is a tertiary alcohol. Tertiary alcohols are generally less reactive in Sₙ2 reactions due to steric hindrance. msu.edu However, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. ncert.nic.inmsu.edu This carbocation can then be attacked by nucleophiles. The structure around the alcohol, (CH₃)₂C(OH)CH₂-, is sterically hindered, similar to a neopentyl system. Neopentyl alcohols are known to undergo rearrangement reactions via carbocation intermediates under acidic conditions. pearson.comdoubtnut.comyoutube.com

Methoxyphenyl Moiety: The methoxy group (-OCH₃) is an electron-donating group due to resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. youtube.comwikipedia.org This makes the ring more susceptible to electrophilic aromatic substitution. The position of the methoxy group is significant:

Electronic Effect: As an electron-donating group, it activates the phenyl ring. youtube.com

Steric Effect: Located at the ortho position, the methoxy group can sterically hinder reactions at the adjacent C1 position of the propane chain and influence the orientation of approaching reagents. acs.orgrsc.orgnih.gov The p-methoxyphenyl (PMP) group is often used as a stable protecting group in organic synthesis because it is robust but can be removed under specific oxidative conditions. tcichemicals.com

Retrosynthetic Disconnections for the this compound Framework

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For this compound, three primary disconnections guide the synthetic design:

C-C Bond Disconnection (A): This strategy breaks the bond between the carbonyl carbon and one of the methyl groups of the tertiary alcohol. This approach identifies a ketone, 2-methoxyacetophenone, as a key precursor, which can then be reacted with a methyl-based organometallic reagent.

C-C Bond Disconnection (B): This disconnection cleaves the bond between the benzylic carbon and the tertiary alcohol carbon. This route points to precursors such as 2-methoxybenzaldehyde (B41997) or a related derivative and an organometallic reagent derived from 2-bromopropane.

C-O Bond Disconnection (C): This approach severs the ether linkage, suggesting a late-stage etherification. The precursors would be the corresponding phenol (B47542), 2-(2-hydroxy-2-methylpropyl)phenol, and a methylating agent.

These disconnections are not merely theoretical cuts but correspond to reliable and well-established chemical reactions.

Table 1: Retrosynthetic Analysis of this compound

Disconnection PathwayBond CleavedPrecursor 1 (Synthon)Precursor 2 (Reagent)Corresponding Reaction Type
A (CH₃)₂C-CH₃2-MethoxyacetophenoneMethyl Grignard/OrganolithiumNucleophilic Addition
B Ar-CH₂2-Methoxybenzyl halideAcetone (B3395972) anion equivalentNucleophilic Substitution/Addition
C Ar-OCH₃2-(2-hydroxy-2-methylpropyl)phenolMethyl halide/sulfate (B86663)Williamson Ether Synthesis

Formation of the Tertiary Alcohol Moiety

The tertiary alcohol is a central feature of the target molecule. Its construction is most commonly achieved through the addition of organometallic reagents to a carbonyl compound.

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edu To form the this compound framework, a Grignard reagent is added to a ketone. The most direct application involves the reaction of methylmagnesium bromide (CH₃MgBr) with 2-methoxyacetophenone.

In this process, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. cerritos.edu The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protic solvents like water. cerritos.edu A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol.

Reaction Scheme: 2-Methoxyacetophenone + CH₃MgBr → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → this compound

Similar to Grignard reagents, organolithium compounds are highly effective for the synthesis of tertiary alcohols. Methyllithium (CH₃Li), for example, can be used in place of methylmagnesium bromide to react with 2-methoxyacetophenone. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to more side reactions if not controlled carefully. The fundamental mechanism involves the nucleophilic addition of the carbanionic methyl group to the carbonyl carbon, followed by an aqueous workup.

Table 2: Comparison of Reagents for Tertiary Alcohol Synthesis

FeatureGrignard Reagents (e.g., CH₃MgBr)Organolithium Reagents (e.g., CH₃Li)
Reactivity Highly reactive, strong nucleophile/base.Generally more reactive and basic than Grignard reagents.
Solvent Typically requires ether solvents (Et₂O, THF).Can be used in ethers and hydrocarbon solvents.
Preparation Formed from an organic halide and magnesium metal. mnstate.eduFormed from an organic halide and lithium metal.
Side Reactions Can undergo reduction or enolization with hindered ketones.Higher reactivity can lead to less selectivity and more side reactions.

The direct conversion of a simple carbonyl compound, such as a ketone or aldehyde, into a tertiary alcohol via a reduction reaction is not a standard transformation. Reductions typically lower the oxidation state, converting ketones to secondary alcohols and aldehydes to primary alcohols.

To form a tertiary alcohol via a pathway that involves a reduction step, a more complex starting material, such as a β-keto ester, would be required. For instance, the reduction of the ketone in ethyl 2-methoxybenzoylacetate could yield a β-hydroxy ester. This intermediate could then be treated with two equivalents of a Grignard reagent to form the tertiary alcohol. This multi-step sequence is conceptually distinct from a direct reduction of a simple ketone to a tertiary alcohol.

Construction of the Ether Linkage

The methoxy group (-OCH₃) on the phenyl ring is an ether linkage. While this group is often present in the starting material (e.g., 2-methoxyacetophenone), it can also be introduced later in the synthesis.

The Williamson ether synthesis is the most prominent method for preparing ethers and is particularly effective for synthesizing aryl ethers from phenols. byjus.comwikipedia.org This reaction proceeds via an Sₙ2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an organohalide. wikipedia.orgyoutube.com

To apply this method to the synthesis of this compound, one would begin with the phenolic precursor, 2-(2-hydroxy-2-methylpropyl)phenol. The synthesis involves two key steps:

Deprotonation: The acidic phenolic hydroxyl group is deprotonated using a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form a sodium phenoxide intermediate. gordon.eduyoutube.com This phenoxide is a potent nucleophile.

Nucleophilic Attack: The phenoxide then reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The phenoxide displaces the iodide or sulfate leaving group in an Sₙ2 reaction to form the desired aryl methyl ether linkage. youtube.com

This method is highly efficient, especially when using a primary alkyl halide like methyl iodide, as it minimizes competing elimination reactions. youtube.com

Nucleophilic Substitution Strategies on Aryl or Alkyl Halides

A primary and highly effective method for constructing this compound involves the use of organometallic reagents in a nucleophilic addition to a carbonyl compound. The most common of these is the Grignard reaction. youtube.comyoutube.com This strategy begins with the preparation of a Grignard reagent from an aryl halide. Specifically, 2-bromoanisole (B166433) is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), to form 2-methoxyphenylmagnesium bromide. wikipedia.orgresearchgate.net This organometallic compound effectively serves as a source of a nucleophilic 2-methoxyphenyl anion.

The subsequent and key step is the nucleophilic addition of this Grignard reagent to acetone. youtube.com The nucleophilic carbon of the 2-methoxyphenylmagnesium bromide attacks the electrophilic carbonyl carbon of acetone. youtube.comwikipedia.org This step forms a tetrahedral intermediate, an alkoxide, which is then protonated during an aqueous workup (e.g., with dilute acid) to yield the final tertiary alcohol product, this compound. youtube.com The reaction is robust and provides a direct route to the target molecule.

Organolithium reagents offer a similar pathway. 2-Bromoanisole can be converted to 2-methoxyphenyllithium via metal-halogen exchange, which then reacts with acetone in a nucleophilic addition analogous to the Grignard reaction to afford the desired product.

Table 1: Representative Conditions for Grignard-based Synthesis

StepReactantsReagents & ConditionsProductPurpose
12-Bromoanisole, MagnesiumAnhydrous Diethyl Ether or THF, Iodine (initiator)2-Methoxyphenylmagnesium bromideFormation of Grignard Reagent researchgate.net
22-Methoxyphenylmagnesium bromide, AcetoneAnhydrous Ether SolventMagnesium alkoxide intermediateNucleophilic addition to ketone youtube.com
3Magnesium alkoxide intermediateAqueous Acid (e.g., H₃O⁺)This compoundProtonation to yield final alcohol

Functionalization of the Aromatic Ring System

Modifying the aromatic ring provides a versatile approach to synthesizing derivatives of the target compound or, in some cases, the compound itself from a functionalized precursor.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing benzene (B151609) rings. wikipedia.org In the context of precursors to this compound, the existing methoxy group (-OCH₃) on the ring plays a critical role. The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. quora.commasterorganicchemistry.com This makes the aromatic ring significantly more reactive towards electrophiles than benzene itself. longdom.org

Given that the C2 position (ortho) is already occupied by the methoxy group and the C1 position by the bulky 2-hydroxy-2-methylpropyl group, electrophilic attack is sterically hindered at the C6 (ortho) position. Therefore, electrophiles are most likely to add to the C4 (para) position. For example, the bromination of anisole (B1667542) (methoxybenzene) proceeds rapidly and yields predominantly the para-bromo isomer. libretexts.org Similarly, nitration or sulfonation of a suitable precursor would be expected to yield a 4-substituted product.

Directed Ortho Metalation Approaches

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho position. wikipedia.orgorganic-chemistry.org The methoxy group is a classic and effective DMG. wikipedia.org It coordinates to the lithium atom, positioning the base to abstract a proton from an adjacent carbon. uwindsor.ca

In a molecule like this compound, the methoxy group at C2 would direct lithiation to the C3 position, as the C1 position is already substituted. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. organic-chemistry.org This method circumvents the typical ortho, para selectivity rules of classical SEAr. wikipedia.org

Table 2: Potential Functionalizations via Directed Ortho Metalation

ElectrophileReagent ExampleResulting Functional Group at C3
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)
CarbonylN,N-Dimethylformamide (DMF)Formyl (-CHO)
Carbon DioxideCO₂ (gas), then acid workupCarboxylic acid (-COOH)
Silyl (B83357) HalideTrimethylsilyl (B98337) chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)
Borate (B1201080) EsterTrimethyl borate (B(OCH₃)₃)Boronic acid (-B(OH)₂)

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically couple an organometallic reagent with an organic halide or triflate. youtube.com To apply this to the synthesis of derivatives of this compound, one would start with a halogenated precursor, such as 1-(4-bromo-2-methoxyphenyl)-2-methylpropan-2-ol (prepared via electrophilic bromination as described in 3.4.1).

This aryl bromide can then participate in various palladium-catalyzed reactions:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. youtube.com

Heck Reaction: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond with an alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. wikipedia.org

Negishi Coupling: Reaction with an organozinc reagent to form a C-C bond. organic-chemistry.org

These reactions offer a modular and highly versatile approach to introduce a wide array of substituents onto the aromatic ring, leveraging a common halogenated intermediate. nih.govnih.gov

Advanced Synthetic Methodologies

Asymmetric Synthesis and Enantioselective Catalysis

Asymmetric synthesis aims to produce a chiral molecule with a preference for one enantiomer over the other. youtube.com A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from a carbon atom bonded to four different substituent groups (a stereocenter). ncert.nic.in

An analysis of the structure of this compound reveals that it is an achiral molecule. The central carbon atom of the propan-2-ol moiety (C2 of the side chain) is bonded to a hydroxyl group, a 2-methoxyphenylmethyl group, and two identical methyl groups. Because two of the substituents on this carbon are identical, it does not constitute a stereocenter. Consequently, the molecule does not have enantiomers and is superimposable on its mirror image.

Therefore, the concepts of asymmetric synthesis and enantioselective catalysis, which are dedicated to the selective synthesis of one enantiomer of a chiral compound, are not applicable to the preparation of this compound itself. nih.govnih.gov While methods exist for the asymmetric synthesis of chiral tertiary alcohols, they are not relevant for this specific achiral target. nih.gov

Multi-Component and One-Pot Reaction Sequences

The efficient construction of this compound, a tertiary alcohol, can be hypothetically achieved through multi-component or one-pot reaction sequences, which are prized for their high atom economy and reduction of intermediate isolation steps. A primary route for synthesizing tertiary alcohols involves the Grignard reaction. organicchemistrytutor.comlibretexts.org Specifically, the reaction of an ester with two or more equivalents of a Grignard reagent provides a direct pathway to tertiary alcohols where at least two of the alkyl groups are identical. chemistrysteps.comyoutube.com

For the synthesis of this compound, a plausible one-pot approach would involve the reaction of a methyl ester of 2-methoxybenzoic acid (methyl 2-methoxybenzoate) with two equivalents of methylmagnesium bromide. The reaction proceeds through a two-step sequence within a single reaction vessel. The first equivalent of the Grignard reagent adds to the ester's carbonyl group, leading to a tetrahedral intermediate which then collapses to form a ketone (2-methoxyacetophenone) and a magnesium alkoxide salt. chemistrysteps.com This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. chemistrysteps.com An acidic workup then protonates the resulting alkoxide to yield the final tertiary alcohol. organicchemistrytutor.comyoutube.com

While direct multi-component reactions that assemble this compound in a single step from three or more simple precursors are not prominently described in the literature, the principles of such reactions are being applied to the synthesis of other complex benzylic alcohols. researchgate.netresearchgate.net These often involve catalytic systems that can facilitate a cascade of reactions, such as an initial oxidation of a benzyl (B1604629) alcohol to an in-situ aldehyde, followed by subsequent additions. researchgate.netresearchgate.net

Table 1: Hypothetical One-Pot Grignard Synthesis of this compound

Parameter Details
Starting Material Methyl 2-methoxybenzoate
Reagent Methylmagnesium bromide (CH₃MgBr)
Stoichiometry >2 equivalents of Grignard reagent
Solvent Anhydrous diethyl ether or Tetrahydrofuran (THF)
Key Intermediate 2-Methoxyacetophenone (formed in situ)
Reaction Type One-pot, two-step nucleophilic addition
Work-up Aqueous acid (e.g., NH₄Cl solution)

Protecting Group Chemistry for Chemo- and Regioselectivity

Protecting groups are fundamental tools in organic synthesis to ensure chemo- and regioselectivity by temporarily masking a reactive functional group. bham.ac.ukmasterorganicchemistry.com In the context of synthesizing this compound, the inherent functional groups—a methoxy group on the aromatic ring and a tertiary alcohol—present distinct considerations for protecting group strategies.

The methoxy group (–OCH₃) on the phenyl ring is generally a robust ether linkage and is stable under the strongly basic conditions of a Grignard reaction. uwindsor.ca Therefore, it typically does not require protection during the main synthetic sequence to form the tertiary alcohol. Its presence, however, can influence the electronic properties of the aromatic ring.

Conversely, if further chemical transformations were required on a molecule containing the this compound scaffold, the tertiary hydroxyl group would likely need protection. Tertiary alcohols can be sensitive to acidic conditions and can act as nucleophiles or be oxidized under certain conditions. bham.ac.uk Common protecting groups for alcohols include silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), which are installed using the corresponding silyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. youtube.comchemistrysteps.com These silyl ethers are advantageous as they are stable to a wide range of reaction conditions but can be selectively removed, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com

Another class of protecting groups are acetals, such as the tetrahydropyranyl (THP) group. youtube.comchemistrysteps.com These are typically installed under acidic conditions and are stable to basic and nucleophilic reagents but are readily cleaved with aqueous acid. youtube.comchemistrysteps.com

Table 2: Common Protecting Groups for Tertiary Alcohols

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Stability
tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, Imidazole, DMFTBAF, THFStable to base, mild acid, oxidation, reduction
Tetrahydropyranyl EtherTHPDihydropyran (DHP), p-TsOH (cat.)Aqueous Acid (e.g., HCl/H₂O)Stable to base, nucleophiles, organometallics
Benzyl EtherBnNaH, Benzyl Bromide (BnBr)H₂, Pd/CStable to acid, base, oxidation, reduction

Process Optimization and Scalability Studies

The transition of a synthetic route from laboratory-scale to industrial production necessitates rigorous process optimization and scalability studies. For the synthesis of this compound, likely via a Grignard reaction, several factors are critical for ensuring a safe, efficient, and cost-effective process on a larger scale. rsc.org

Grignard reactions are notoriously exothermic, and managing the heat generated is a primary safety concern during scale-up. fraunhofer.de In a large batch reactor, slow, controlled addition of the Grignard reagent or the electrophile is a standard method to control the reaction temperature. For industrial-scale production, continuous flow reactors are increasingly being adopted for Grignard reactions. aiche.orgresearchgate.net These systems offer superior heat transfer due to a high surface-area-to-volume ratio, allowing for better temperature control and a safer process. fraunhofer.deresearchgate.net Continuous processing can also improve product selectivity and reduce the formation of byproducts like the Wurtz coupling product. researchgate.net

Optimization of reaction parameters is another crucial aspect. This includes:

Solvent Selection: While diethyl ether is a classic solvent for Grignard reactions, its high volatility and low flash point pose safety risks on a large scale. Tetrahydrofuran (THF) is a common alternative, and greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have shown superior performance in some cases, particularly in suppressing side reactions. rsc.org

Temperature and Concentration: Finding the optimal temperature and concentration can maximize the reaction rate while minimizing byproduct formation.

Agitation: In heterogeneous Grignard reactions, efficient stirring is vital to ensure good contact between the magnesium metal and the organic halide during reagent formation. numberanalytics.com

Process Analytical Technology (PAT): The implementation of real-time monitoring tools, such as online NMR or IR spectroscopy, can provide precise control over the reaction, ensuring completion and identifying any deviations from the optimal process. nih.gov

A scalable process for this compound would likely involve a detailed Design of Experiments (DoE) approach to systematically investigate these variables and establish a robust and reproducible manufacturing process.

Table 3: Key Considerations for Scalability of Grignard Synthesis

Parameter Laboratory Scale (Batch) Industrial Scale (Batch/Flow) Rationale for Optimization
Thermal Management Ice bath coolingJacketed reactors, controlled addition rates, continuous flow reactorsPrevent runaway reactions, improve safety and selectivity. fraunhofer.de
Solvent Diethyl Ether, THFTHF, 2-MeTHF, TolueneImprove safety profile (higher boiling point/flash point), reduce byproducts. rsc.orgnumberanalytics.com
Reaction Time Typically driven to completion with excess reagentOptimized to maximize throughput and minimize degradationEconomic efficiency and product quality. numberanalytics.com
Work-up & Purification Separatory funnel extraction, chromatographyLarge-scale extraction, crystallization, distillationEfficiency, solvent recycling, and cost-effectiveness.
Process Control Manual monitoring (TLC)Automated control systems, Process Analytical Technology (PAT). nih.govEnsure consistency, safety, and quality.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Tertiary Hydroxyl Group

The tertiary alcohol functionality is a key site of reactivity, though its sterically hindered nature imposes certain limitations.

Esterification and Etherification Reactions

Direct esterification of tertiary alcohols like 1-(2-methoxyphenyl)-2-methylpropan-2-ol through acid-catalyzed methods such as the Fischer esterification is generally inefficient. quora.com The significant steric hindrance around the tertiary carbon atom impedes the nucleophilic attack of the alcohol on the carboxylic acid. quora.com Furthermore, the acidic conditions required for this reaction can favor dehydration to form an alkene. quora.com

To achieve esterification, more reactive acylating agents are necessary. One common and effective method involves converting the carboxylic acid to a more reactive acid chloride. The subsequent reaction of the acid chloride with the tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine, can produce the desired ester. reddit.com Another approach utilizes benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt), which have been shown to be efficient intermediates for the esterification of other tertiary alcohols. researchgate.net

Similarly, the direct acid-catalyzed condensation of two alcohol molecules to form a symmetrical ether is not a viable pathway for tertiary alcohols due to the prevalence of elimination reactions. libretexts.orglibretexts.org The Williamson ether synthesis, a more versatile method, can be employed. This synthesis requires the formation of an alkoxide from the tertiary alcohol, which then acts as a nucleophile. For the synthesis of an unsymmetrical ether, this more hindered alkoxide should be reacted with a less hindered alkyl halide (like iodomethane) to proceed via an S_N2 mechanism and minimize competing elimination reactions. libretexts.org

Reaction Reagent/Method General Applicability to Tertiary Alcohols Key Considerations
EsterificationFischer Esterification (Carboxylic Acid + Acid Catalyst)LowSteric hindrance and competing dehydration. quora.com
EsterificationAcid Chloride + Base (e.g., Pyridine)HighThe acid chloride is highly reactive. reddit.com
EtherificationAcid-Catalyzed DehydrationLowElimination to form alkenes is the major pathway. libretexts.org
EtherificationWilliamson Ether Synthesis (Alkoxide + Alkyl Halide)HighRequires reacting the tertiary alkoxide with a primary halide. libretexts.org

Dehydration Pathways and Olefin Formation

The acid-catalyzed dehydration of this compound is a prominent reaction for this class of compounds. Tertiary alcohols readily undergo dehydration via a unimolecular elimination (E1) mechanism. libretexts.orgchegg.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). youtube.comchemguide.co.uklibretexts.org

Departure of the water molecule generates a relatively stable tertiary carbocation. youtube.comchemguide.co.uk A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and yielding an olefin. libretexts.org

For this compound, the abstraction of a proton can occur from either the adjacent methylene (B1212753) group (-CH₂-) or one of the two methyl groups (-CH₃). This leads to a mixture of two potential olefin products: 1-(2-methoxyphenyl)-2-methylprop-1-ene (B8658011) and 2-(2-methoxyphenyl)-3-methylbut-2-ene. The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. reddit.com In this case, 2-(2-methoxyphenyl)-3-methylbut-2-ene, being the more substituted alkene, would be expected to predominate.

Oxidation Reactions and Corresponding Products

Tertiary alcohols are generally resistant to oxidation under standard conditions. studymind.co.ukchemguide.co.uk Oxidizing agents like acidified potassium dichromate or chromium trioxide, which readily oxidize primary and secondary alcohols, typically show no reaction with tertiary alcohols. chemguide.co.uklibretexts.org This resistance is due to the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group. studymind.co.uklibretexts.org The typical oxidation mechanism for alcohols involves the removal of this hydrogen to form a carbonyl group, a pathway that is unavailable for tertiary alcohols. quora.comstudymind.co.uk

However, under harsh or drastic conditions, such as with hot, concentrated oxidizing agents like potassium permanganate, tertiary alcohols can be forced to react. askfilo.com This process does not yield a simple, stable oxidized product but instead leads to the cleavage of carbon-carbon bonds adjacent to the alcohol group. askfilo.com This oxidative cleavage results in a mixture of smaller molecules, which may include ketones and carboxylic acids, along with carbon dioxide. askfilo.com

Reactivity of the Aromatic Methoxy (B1213986) Group

The methoxy group (-OCH₃) attached to the benzene (B151609) ring also participates in important chemical transformations, primarily involving the cleavage of the methyl-oxygen bond.

Demethylation Reactions

The cleavage of the aryl methyl ether in this compound to yield the corresponding phenol (B47542) is a common and significant reaction. This demethylation is typically achieved under strong acidic or Lewis acidic conditions. chem-station.comwikipedia.org

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). chem-station.comnih.govnih.gov The reaction mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen. chem-station.comajrconline.org This is followed by a nucleophilic attack of a bromide ion on the methyl group in an S_N2-type reaction, cleaving the C–O bond and forming bromomethane. chem-station.comajrconline.org Subsequent hydrolysis of the resulting borate (B1201080) ester yields the final phenolic product. chem-station.comajrconline.org

Other reagents can also be employed for demethylation, though they often require more forcing conditions. Strong Brønsted acids like hydrobromic acid (HBr) can cleave aryl methyl ethers when heated at high temperatures. chem-station.com Lewis acids such as aluminum chloride (AlCl₃) are also used, sometimes in combination with other reagents like sodium iodide or thiols to enhance their effectiveness. chem-station.comreddit.com

Reagent General Conditions Mechanism Notes
Boron Tribromide (BBr₃)Low temperature (e.g., -78°C to RT) in an inert solvent like CH₂Cl₂. chem-station.comHighly effective Lewis acid; coordinates to ether oxygen, followed by S_N2 attack by bromide. chem-station.comajrconline.org
Hydrobromic Acid (HBr)High temperature (approx. 130°C), often with acetic acid as a co-solvent. chem-station.comBrønsted acid protonates the ether, followed by S_N2 attack by bromide. chem-station.com
Aluminum Chloride (AlCl₃)Often requires heating; can be used with nucleophiles like thiols. chem-station.comStrong Lewis acid, similar in principle to BBr₃ but generally less reactive. chem-station.com

Involvement in Cyclization and Rearrangement Processes

The ortho-relationship of the methoxy group and the 2-hydroxy-2-methylpropyl side chain creates the potential for intramolecular cyclization reactions, particularly under acidic conditions that promote the formation of a carbocation. Following the dehydration of the tertiary alcohol to form the tertiary carbocation, this electrophilic center can be attacked by the oxygen of the nearby methoxy group.

While direct cyclization involving the methoxy oxygen is one possibility, a more common pathway in similar systems is an intramolecular Friedel-Crafts-type reaction. In this scenario, the tertiary carbocation acts as an electrophile and attacks the electron-rich aromatic ring. This can lead to the formation of a new ring system. The position of the attack on the aromatic ring would be influenced by the directing effects of the methoxy group.

Additionally, under certain conditions, rearrangements such as the benzilic acid rearrangement can occur in related dicarbonyl compounds, which could be potential derivatives of this compound. wikipedia.orgorganic-chemistry.org This reaction involves the 1,2-rearrangement of 1,2-diketones in the presence of a strong base to form α-hydroxy carboxylic acids. organic-chemistry.org

Reactivity of the Aromatic Ring System

The aromatic ring, activated by the electron-donating methoxy group, is the primary site for electrophilic and metallation reactions. The directing effect of the methoxy group and the steric hindrance imposed by the adjacent 2-methylpropan-2-ol substituent are crucial in determining the regioselectivity of these transformations.

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmsu.edu This is due to its ability to donate electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.com The rate of electrophilic substitution is significantly increased compared to unsubstituted benzene. msu.edu For this compound, the methoxy group would direct incoming electrophiles to the positions ortho and para to itself.

However, the position ortho to the methoxy group (C3) is sterically unhindered, while the other ortho position (C1) is occupied by the bulky 2-methylpropan-2-ol group. The para position (C5) is also sterically accessible. Therefore, electrophilic substitution reactions are expected to yield a mixture of products, with substitution occurring predominantly at the C5 (para) and C3 (ortho) positions. The ratio of these isomers would be influenced by the size of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would lead to the corresponding bromo or chloro derivatives. wikipedia.org

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (NO₂) onto the aromatic ring. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively. wikipedia.org However, Friedel-Crafts reactions can be complicated by the presence of the activating methoxy group, which can lead to polysubstitution or side reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-ol and 1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-2-ol
NitrationHNO₃, H₂SO₄1-(5-Nitro-2-methoxyphenyl)-2-methylpropan-2-ol and 1-(3-Nitro-2-methoxyphenyl)-2-methylpropan-2-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-Acetyl-2-methoxyphenyl)-2-methylpropan-2-ol and 1-(3-Acetyl-2-methoxyphenyl)-2-methylpropan-2-ol

The methoxy group is a well-established directed metalation group (DMG). wikipedia.orgbaranlab.org This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the methoxy group using strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). wikipedia.orgorganic-chemistry.org The lithium atom coordinates to the oxygen of the methoxy group, leading to deprotonation at the adjacent C3 position. This process, known as directed ortho-metalation (DoM), generates a powerful nucleophilic aryllithium species. wikipedia.org

This aryllithium intermediate can then be reacted with a wide variety of electrophiles to introduce a range of functional groups at the C3 position with high regioselectivity. This method offers a powerful alternative to electrophilic aromatic substitution for the synthesis of specifically substituted derivatives.

Table 2: Examples of Transformations via Directed ortho-Metalation

Step 1: Metalation ReagentStep 2: ElectrophileFunctional Group Introduced at C3
n-BuLiCO₂Carboxylic acid (-COOH)
sec-BuLiDMFAldehyde (-CHO)
n-BuLiI₂Iodine (-I)
sec-BuLi(CH₃)₃SiClTrimethylsilyl (B98337) (-Si(CH₃)₃)

Reductive Transformations of the Overall Structure

Reductive transformations of this compound can target either the aromatic ring or the tertiary alcohol, although the latter is generally resistant to reduction.

The most significant reductive transformation of the aromatic ring is the Birch reduction . This reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com For aromatic rings bearing an electron-donating group like a methoxy group, the Birch reduction typically yields a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com In the case of this compound, the expected product would be 1-(2,5-dihydro-2-methoxyphenyl)-2-methylpropan-2-ol. This reaction proceeds via a radical anion intermediate. wikipedia.org

The tertiary alcohol group is generally resistant to reduction under standard conditions. rutgers.edu However, it can be converted into a better leaving group, such as a tosylate, which can then be displaced by a hydride source like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane, 1-(2-methoxyphenyl)-2-methylpropane. libretexts.org This two-step process effectively achieves the reduction of the tertiary alcohol.

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step pathway. masterorganicchemistry.com

Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The positive charge is delocalized across the ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the incoming electrophile. The methoxy group further stabilizes this intermediate through resonance donation of its lone pair electrons.

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com This step is typically fast.

Directed ortho-Metalation: The mechanism involves the coordination of the lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the methoxy group. baranlab.org This coordination increases the acidity of the neighboring ortho proton (at C3), facilitating its abstraction by the strong base to form the aryllithium species. wikipedia.org The subsequent reaction with an electrophile is a standard nucleophilic attack of the carbanionic carbon on the electrophilic center.

Birch Reduction: The mechanism of the Birch reduction is a sequence of single-electron transfers and protonations. wikipedia.org

A solvated electron from the dissolved alkali metal adds to the aromatic ring to form a radical anion.

This radical anion is protonated by the alcohol present in the reaction mixture. For methoxy-substituted rings, protonation occurs at the ortho position to generate a neutral radical.

A second electron is transferred to the radical, forming a carbanion.

A final protonation step, typically during aqueous workup, yields the non-conjugated 1,4-diene product. wikipedia.org

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-Methoxyphenyl)-2-methylpropan-2-ol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques to map out the precise connectivity and spatial relationships of the atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the different types of protons in a molecule and their neighboring environments. For this compound, the expected proton signals would be as follows:

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring would typically appear in the chemical shift range of δ 6.8-7.4 ppm. Due to the ortho-methoxy substituent, these protons are chemically non-equivalent and would likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from ortho- and meta-couplings.

Methoxyphenyl Protons (-OCH₃): The three protons of the methoxy (B1213986) group are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring would likely appear as a singlet, as there are no adjacent protons to couple with. The chemical shift would be influenced by the aromatic ring and the quaternary carbon, likely falling in the range of δ 2.8-3.2 ppm.

Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups attached to the quaternary carbon are expected to appear as a singlet. Their chemical shift would be further upfield, typically around δ 1.2-1.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal can appear over a wide chemical shift range and is often broad. Its position is sensitive to concentration, solvent, and temperature. It may not show coupling to other protons due to rapid exchange.

Predicted ¹H NMR Data Table:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4-6.8Multiplet4HAr-H
~3.9Singlet3H-OCH₃
~3.0Singlet2H-CH₂-
~1.3Singlet6H-C(CH₃)₂
VariableBroad Singlet1H-OH

Carbon-13 (¹³C) NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Aromatic Carbons: Six signals are expected for the aromatic carbons, typically in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-O) would be the most downfield, followed by the ipso-carbon attached to the propanol (B110389) side chain. The other four aromatic carbons would have distinct chemical shifts.

Methoxyphenyl Carbon (-OCH₃): The carbon of the methoxy group would appear around δ 55-60 ppm.

Quaternary Carbon (-C(OH)(CH₃)₂): The carbon atom bearing the hydroxyl and two methyl groups would be expected in the δ 70-80 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon adjacent to the aromatic ring would likely appear in the δ 40-50 ppm range.

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons would give a single signal in the upfield region, around δ 25-30 ppm.

Predicted ¹³C NMR and DEPT Data Table:

Chemical Shift (ppm)DEPT-135DEPT-90Assignment
~157PositiveNo PeakAr-C (C-OCH₃)
~130No PeakNo PeakAr-C (C-CH₂)
~128PositivePositiveAr-CH
~121PositivePositiveAr-CH
~120PositivePositiveAr-CH
~110PositivePositiveAr-CH
~75No PeakNo Peak-C(OH)
~55PositiveNo Peak-OCH₃
~45NegativeNo Peak-CH₂-
~28PositiveNo Peak-C(CH₃)₂

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. In this molecule, significant correlations would be expected among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the aromatic ring, the methoxy group, and the propanol side chain. For instance, correlations from the -OCH₃ protons to the C-O aromatic carbon, and from the -CH₂- protons to the ipso-aromatic carbon would be key structural proofs.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, providing information about the 3D structure and conformation of the molecule. For example, a NOESY correlation between the -OCH₃ protons and one of the aromatic protons would confirm the ortho substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C-H Stretch (Aliphatic): Absorptions for the methyl and methylene groups would be found just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=C Stretch (Aromatic): One or more bands in the 1600-1450 cm⁻¹ region.

C-O Stretch (Alcohol): A strong absorption in the 1260-1000 cm⁻¹ range. For a tertiary alcohol, this is typically around 1150 cm⁻¹.

C-O Stretch (Aryl Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage, typically appearing as two bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Predicted IR Absorption Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
1600-1450Medium-StrongAromatic C=C Stretch
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1150StrongC-O Stretch (Tertiary Alcohol)
~1040StrongSymmetric C-O-C Stretch (Aryl Ether)

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring are typically strong and sharp in the Raman spectrum, appearing in the 1610-1580 cm⁻¹ region. Aromatic ring breathing vibrations around 1000 cm⁻¹ are also characteristic.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed in the 3100-2800 cm⁻¹ region.

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals corresponding to various bending and stretching vibrations of the carbon skeleton, which would be unique to this molecule.

Due to the lack of specific experimental data, a detailed Raman data table cannot be accurately predicted at this time.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as offering structural insights through the analysis of fragmentation patterns.

High-resolution mass spectrometry is critical for determining the precise elemental composition of a molecule. By measuring the mass of an ion with high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, with a chemical formula of C₁₁H₁₆O₂, the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not widely available in published literature, the technique would be essential to confirm its elemental composition by comparing the experimentally measured mass to the theoretical value.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₆O₂
Nominal Mass180 amu
Monoisotopic Mass180.11503 u

Note: This table represents theoretical values. Experimental verification via HRMS is a standard procedure for compound characterization.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure.

For this compound, the fragmentation is predicted to follow established chemical principles for alcohols, ethers, and aromatic compounds. Key fragmentation pathways would likely include:

Alpha-Cleavage: As a tertiary alcohol, a primary fragmentation pathway would be the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. The most probable alpha-cleavage would involve the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

Loss of Water: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O).

Cleavage of the Methoxyphenyl Group: Fragmentation can also occur within the methoxyphenyl group or at the bond connecting it to the propanol side chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Fragment Ion Structure/IdentityFragmentation Pathway
180[C₁₁H₁₆O₂]⁺•Molecular Ion (M⁺•)
165[M - CH₃]⁺Loss of a methyl radical
162[M - H₂O]⁺•Loss of a water molecule
121[C₇H₅O₂]⁺Cleavage yielding a methoxyphenyl-containing fragment
108[C₇H₈O]⁺•Fragment corresponding to methoxytoluene
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl (B1604629) groups

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry. libretexts.orgmiamioh.edu Experimental analysis would be required to confirm the presence and relative abundance of these fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The methoxyphenyl group in this compound is the primary chromophore. Aromatic systems typically exhibit multiple absorption bands in the UV region.

While a specific experimental UV-Vis spectrum for this compound is not readily found in scientific databases, the expected absorptions can be inferred from similar aromatic compounds. These transitions are generally attributed to π → π* transitions within the benzene ring. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Type of Electronic TransitionChromophore
~220π → πBenzene Ring
~275π → πBenzene Ring

Note: These values are estimations based on the electronic properties of the methoxyphenyl chromophore. libretexts.org Experimental data would be necessary for precise determination.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni.luamanote.com By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.

To date, a crystal structure for this compound has not been deposited in crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would provide definitive information on its solid-state conformation. This would include the orientation of the methoxyphenyl group relative to the propanol side chain and details of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice.

Table 4: Information Obtainable from X-ray Crystallography of this compound

Structural ParameterInformation Provided
Crystal System & Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Atomic CoordinatesThe precise x, y, z position of each atom in the unit cell.
Bond Lengths & AnglesThe distances between bonded atoms and the angles between bonds.
Torsional AnglesThe dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsDetails of hydrogen bonds and other non-covalent interactions.

Note: This table lists the types of data that would be obtained from a successful X-ray crystallographic study. The actual values are dependent on experimental determination.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a set of methods that use quantum mechanics to model chemical systems. These calculations can predict a wide range of molecular properties from the ground up, without the need for experimental data.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry, vibrational frequencies, and other ground-state properties of molecules. A DFT study on 1-(2-Methoxyphenyl)-2-methylpropan-2-ol would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. However, at present, no published studies detailing a DFT analysis for this specific compound are available.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate calculations of electronic structure and energies. An ab initio study of this compound would offer a benchmark for its electronic properties. A comprehensive search of the scientific literature did not yield any studies that have applied ab initio methods to this compound.

Calculation of Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability. For this compound, the specific energies of these frontier orbitals and the resulting energy gap have not been reported in the available scientific literature.

A representative table of what such data would look like is provided below for illustrative purposes, though the values are hypothetical due to the absence of actual research data.

PropertyHypothetical Value (eV)
HOMO EnergyNot Available
LUMO EnergyNot Available
HOMO-LUMO GapNot Available

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how a molecule will interact with other molecules. For this compound, an MESP analysis would identify the reactive sites, such as the lone pairs on the oxygen atoms and the pi-system of the benzene (B151609) ring. However, no MESP surface analysis for this compound has been published.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from conceptual DFT, such as electronegativity, hardness, and softness, provide quantitative measures of a molecule's reactivity. Fukui functions identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The calculation of these descriptors for this compound would provide a detailed picture of its chemical behavior. To date, no studies have reported on these reactivity descriptors or Fukui functions for this molecule.

Molecular Modeling and Conformation Searching

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. A crucial aspect of this is conformational searching, which aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be essential to understand its three-dimensional structure and how it might interact with biological targets. Such a study would typically result in a potential energy surface, indicating the most stable conformers. Regrettably, there are no published conformational analyses for this specific compound.

A hypothetical data table for a conformational search is presented below to illustrate the expected findings.

ConformerRelative Energy (kcal/mol)Population (%)
Conformer 1Not AvailableNot Available
Conformer 2Not AvailableNot Available
Conformer 3Not AvailableNot Available

Reaction Mechanism Modeling and Transition State Analysis

Detailed computational studies on the reaction mechanisms involving this compound, including transition state analysis, are not extensively available in publicly accessible scientific literature. Theoretical investigations typically employ quantum chemical calculations to model reaction pathways, identify transition states, and determine activation energies. For a molecule like this compound, such studies could, for instance, explore its formation or degradation pathways.

In a hypothetical scenario, the acid-catalyzed dehydration of this compound could be modeled. This would likely proceed through a carbocation intermediate. Computational modeling would first involve the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. The subsequent step would be the deprotonation of a neighboring carbon to form an alkene. Transition state analysis for each step would help in determining the rate-limiting step of the reaction. The stability of the carbocation intermediate would also be a key factor to investigate, with the methoxy (B1213986) group on the phenyl ring potentially influencing its stability through resonance effects.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound can be achieved through various computational methods. These theoretical calculations provide valuable insights into the molecule's structure and electronic environment, and can be used to interpret experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted chemical shifts would be influenced by the electron-donating methoxy group and the steric bulk of the tertiary alcohol moiety. For instance, the protons and carbons of the methoxy group and the aromatic ring would have characteristic predicted shifts.

Infrared (IR) Spectroscopy: Computational methods can also be used to predict the vibrational frequencies in the IR spectrum of this compound. Key predicted vibrational modes would include the O-H stretch of the alcohol, the C-O stretches of the alcohol and the ether, the aromatic C-H stretches, and the aliphatic C-H stretches.

A hypothetical table of predicted spectroscopic data is presented below. It is important to note that these are representative values and the actual predicted values would depend on the level of theory and basis set used in the calculation.

Parameter Predicted Value
¹H NMR Chemical Shift (O-H)Variable, depends on solvent and concentration
¹H NMR Chemical Shift (methoxy protons)~3.8 ppm
¹H NMR Chemical Shift (aromatic protons)6.8 - 7.3 ppm
¹H NMR Chemical Shift (methyl protons)~1.3 ppm
¹³C NMR Chemical Shift (quaternary alcohol carbon)~75 ppm
¹³C NMR Chemical Shift (aromatic carbons)110 - 160 ppm
IR Frequency (O-H stretch)~3400 cm⁻¹
IR Frequency (C-O stretch, ether)~1250 cm⁻¹
IR Frequency (C-O stretch, alcohol)~1150 cm⁻¹

Theoretical Studies on Intermolecular Interactions

Theoretical studies on the intermolecular interactions of this compound can provide insights into its physical properties, such as boiling point and solubility, as well as its behavior in different chemical environments. These interactions are primarily governed by hydrogen bonding and van der Waals forces.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The methoxy group can also act as a hydrogen bond acceptor. Computational studies could model the formation of dimers or larger clusters of the molecule, held together by hydrogen bonds. The strength and geometry of these hydrogen bonds can be calculated.

Furthermore, the phenyl ring can participate in π-π stacking interactions with other aromatic systems. The interaction of this compound with solvent molecules can also be modeled to understand its solubility characteristics. For example, its interaction with water would involve hydrogen bonding, while its interaction with non-polar solvents would be dominated by weaker van der Waals forces.

A summary of potential intermolecular interactions is provided in the table below.

Interaction Type Participating Groups Significance
Hydrogen Bonding (donor)Hydroxyl group (O-H)Strongest intermolecular force, influences boiling point and solubility in protic solvents.
Hydrogen Bonding (acceptor)Hydroxyl oxygen, Methoxy oxygenAllows for interaction with hydrogen bond donors.
π-π StackingPhenyl ringContributes to interactions in the solid state and with other aromatic molecules.
Dipole-Dipole InteractionsMethoxy group, Hydroxyl groupContribute to the overall intermolecular forces.
van der Waals ForcesEntire moleculePresent in all molecular interactions.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Intermediate in Multi-Step Syntheses

The chemical architecture of 1-(2-Methoxyphenyl)-2-methylpropan-2-ol, which combines a sterically hindered tertiary alcohol with an electron-rich methoxy-substituted phenyl ring, makes it a valuable intermediate in multi-step synthetic pathways. The tertiary alcohol group can be a precursor to a variety of functional groups. For instance, it can undergo dehydroxylation to form a stable tertiary carbocation, which can then participate in elimination reactions to yield alkenes or be trapped by various nucleophiles. xjtlu.edu.cnorganic-chemistry.org

The presence of the 2-methoxyphenyl group significantly influences the reactivity of the molecule. The methoxy (B1213986) group can direct ortho-metalation, allowing for further functionalization of the aromatic ring. Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions, although SN1-type reactions would be more probable due to the tertiary nature of the carbon center. unco.edu The interplay between the hydroxyl and methoxy groups allows for a range of transformations, making this compound a flexible scaffold for the synthesis of more complex molecules. researchgate.netnih.gov

A plausible synthetic route to this compound itself is the Grignard reaction between methyl magnesium bromide and 2-methoxyacetophenone. This method is a classic and effective way to generate tertiary alcohols. organicchemistrytutor.comlibretexts.orgchadsprep.com

Table 1: Potential Synthetic Transformations of this compound

Transformation Reagents and Conditions Product Type
Dehydration Acid catalyst (e.g., H₂SO₄), heat Alkene
Nucleophilic Substitution HBr or HCl Tertiary alkyl halide
O-Alkylation NaH, then an alkyl halide Tertiary ether

Utilization as a Chiral Building Block for Enantiomerically Pure Compounds

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. The synthesis of this compound as a single enantiomer or the resolution of its racemic mixture can provide a valuable chiral building block for the asymmetric synthesis of complex molecules like pharmaceuticals and natural products. Chiral alcohols are versatile synthons as they can be directly incorporated into larger molecules or their stereochemistry can guide subsequent transformations. sigmaaldrich.com

Several strategies can be envisioned for obtaining enantiomerically pure this compound:

Asymmetric Synthesis: The enantioselective addition of an organometallic reagent (e.g., a Grignard reagent) to a prochiral ketone in the presence of a chiral ligand is a powerful method for the direct synthesis of chiral tertiary alcohols. nih.govresearchgate.net

Kinetic Resolution: A racemic mixture of the alcohol can be resolved using enzymatic or chemical methods. For instance, lipase-catalyzed acylation can selectively esterify one enantiomer, allowing for the separation of the two. researchgate.netnih.govresearchgate.net Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have also been shown to be effective catalysts for the kinetic resolution of tertiary alcohols. nih.gov

Once obtained in enantiomerically pure form, this chiral alcohol can be used in the synthesis of a variety of complex molecules where stereochemistry is crucial for their function.

Application as a Ligand or Precursor in Catalytic Systems

The presence of both a hydroxyl group and a methoxy group attached to an aromatic ring suggests that this compound could serve as a bidentate ligand or a precursor to one in various catalytic systems. The oxygen atoms of the hydroxyl and methoxy groups can coordinate to a metal center, forming a stable chelate ring that can influence the catalytic activity and selectivity of the metal.

Methoxyphenyl-containing ligands, particularly those with phosphine (B1218219) groups, are common in transition metal catalysis. While this compound lacks a phosphine, the principle of chelation from the methoxy and hydroxyl groups remains relevant. Schiff base ligands derived from substituted benzaldehydes and amines are also widely used in coordination chemistry and catalysis. nih.gov It is conceivable that derivatives of this compound could be prepared to enhance its ligating properties.

For example, copper-catalyzed cross-coupling reactions often employ ligands to facilitate the desired transformation. researchgate.net A ligand based on the this compound scaffold could potentially be used in reactions such as C-O or C-N bond formation. The steric bulk provided by the tertiary alcohol moiety could also play a role in controlling the stereoselectivity of catalytic reactions.

Incorporation into Polymeric Structures and Advanced Materials

Monomers containing hydroxyl groups are frequently used in polymer synthesis to impart specific properties to the resulting material, such as improved adhesion, hydrophilicity, and cross-linking capabilities. The bulky and aromatic nature of this compound makes it an interesting candidate as a monomer or a modifying agent in the creation of advanced polymers.

The incorporation of bulky aromatic side chains into polymer backbones can influence their thermal and mechanical properties, often leading to amorphous polymers with good solubility and processability. rsc.org The hydroxyl group of this compound could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing it to be incorporated into polymers via radical polymerization. rsc.org

The resulting polymers could have unique properties due to the presence of the bulky, methoxy-substituted aromatic group. These might include a high glass transition temperature, altered refractive index, and specific interactions with other molecules or surfaces, making them potentially useful in coatings, membranes, or specialty plastics. The direct polymerization of functional monomers is a key strategy in creating well-defined polymer architectures. cmu.edu

Principles of Atom Economy and Green Chemistry in Synthetic Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org Atom economy, a key concept in green chemistry, focuses on maximizing the incorporation of all materials used in a process into the final product. pnas.orgnih.gov

The synthesis of this compound via a Grignard reaction, while effective, has a moderate atom economy due to the formation of magnesium salts as byproducts.

Hypothetical Atom Economy Calculation for the Grignard Synthesis of this compound:

Reactants: 2-Methoxyacetophenone (C₉H₁₀O₂, MW: 150.17 g/mol ) + Methylmagnesium bromide (CH₃MgBr, MW: 119.23 g/mol )

Product: this compound (C₁₁H₁₆O₂, MW: 180.24 g/mol )

% Atom Economy = (MW of product / Σ MW of reactants) x 100 = (180.24 / (150.17 + 119.23)) x 100 ≈ 66.9%

To improve the greenness of syntheses involving this compound, catalytic methods are preferable. For example, using it as a chiral ligand in a catalytic asymmetric reaction would be a much more atom-economical approach than using it as a stoichiometric chiral auxiliary. Furthermore, developing synthetic routes that utilize this alcohol as a sustainable reagent, for instance in hydrogen-borrowing catalysis, aligns with green chemistry principles by minimizing waste. researchgate.net The use of water as a solvent and visible-light-mediated synthesis are other green approaches that could potentially be applied to the synthesis and transformations of this and related tertiary alcohols. rsc.org

Biological Interactions and Proposed Molecular Mechanisms

Investigation of Receptor Binding Profiles (Excluding specific human trial data)

The receptor binding profile of 1-(2-Methoxyphenyl)-2-methylpropan-2-ol has not been directly characterized. However, the profile of its parent compound, methoxphenidine (B10765381) (2-MXP), is well-documented and serves as the primary basis for understanding its likely targets. Methoxphenidine is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. plos.org It binds to the phencyclidine (PCP) site located within the NMDA receptor's ion channel. nih.gov

Studies have determined the binding affinities (Ki) of 2-MXP at various receptors. Its highest affinity is for the NMDA receptor, with reported Ki values ranging from 36 nM to 170 nM. who.int In comparison, its affinity for other central nervous system targets is significantly lower. nih.govresearchgate.net For instance, 2-MXP displays weak affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and has negligible interaction with the serotonin (B10506) transporter (SERT). who.int Some research also indicates a moderate affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. who.int The functional relevance of these sigma receptor interactions is not yet fully understood, but the σ1 receptor is known to be an important modulator of calcium homeostasis and electrical activity in cells. who.int

The metabolic transformation of methoxphenidine into this compound involves hydroxylation, which introduces a polar hydroxyl group. This structural modification would be expected to alter the compound's binding profile relative to the parent drug, though the extent and nature of this alteration remain uninvestigated.

Receptor/TransporterBinding Affinity (Ki) in nM for Methoxphenidine (2-MXP)Reference
NMDA Receptor36 - 170 who.int
Sigma-1 (σ1) Receptor124 who.int
Sigma-2 (σ2) Receptor508 who.int
Dopamine Transporter (DAT)2915 - 4800 who.int
Norepinephrine Transporter (NET)6900 who.int
Serotonin Transporter (SERT)>10,000 who.intresearchgate.net

Enzyme Inhibition and Activation Studies

Direct studies on the ability of this compound to inhibit or activate specific enzymes have not been published. The compound's existence as a metabolite of methoxphenidine, however, inherently points to interactions with metabolic enzymes. The formation of hydroxylated metabolites from a parent drug is a classic Phase I metabolic reaction, typically catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes located primarily in the liver. uzh.chyoutube.com

For structurally related compounds like methoxyphenamine, metabolism to its O-desmethyl and hydroxylated forms has been shown to be catalyzed specifically by the CYP2D6 isozyme. nih.gov It is plausible that CYP2D6, along with other CYP isozymes such as CYP3A4, is involved in the metabolism of methoxphenidine to produce this compound. youtube.com

Whether the metabolite itself acts as an inhibitor or inducer of these enzymes is an important but unanswered question. Drug metabolites can sometimes inhibit the same enzymes that produced them, leading to complex drug-drug interactions. youtube.com For example, if this compound were to inhibit CYP2D6, it could potentially slow the metabolism of its parent compound or other drugs that are substrates for this enzyme. nih.gov Without experimental data, any potential for enzyme inhibition or activation by this compound remains speculative.

Modulation of Specific Biochemical Pathways

The primary biochemical pathway modulated by the parent compound, methoxphenidine, is the NMDA receptor signaling cascade. As an uncompetitive antagonist, 2-MXP blocks the ion channel of the NMDA receptor, thereby preventing the influx of calcium ions (Ca2+) that normally occurs upon receptor activation by glutamate (B1630785) and a co-agonist. who.int This action has been demonstrated in vitro, where 2-MXP was shown to block NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices. nih.govplos.org

The blockade of NMDA receptor-mediated Ca2+ influx has profound effects on numerous downstream biochemical pathways. These pathways are critical for synaptic plasticity, memory formation, and neuronal excitability. By inhibiting this primary signaling event, methoxphenidine and other NMDA antagonists can disrupt these fundamental neurological processes.

Assuming this compound retains affinity for the NMDA receptor, it would be expected to modulate the same biochemical pathways. The introduction of a hydroxyl group could potentially influence its potency and duration of action within this pathway. Furthermore, the parent compound's interaction with sigma-1 receptors suggests a possible secondary influence on calcium signaling and cellular homeostasis, a pathway that could also be affected by the metabolite. who.int

Structure-Activity Relationship (SAR) Studies in Related Chemical Classes

The structure-activity relationships for diarylethylamine and arylcyclohexylamine classes of NMDA receptor antagonists have been partially elucidated. nih.gov A key finding is the significant influence of the position of the methoxy (B1213986) substituent on the aromatic ring. wikipedia.org For both methoxphenidine (MXP) and methoxyphencyclidine (MeO-PCP) analogues, the order of binding affinity at the NMDA receptor is: 3-methoxy > 2-methoxy > 4-methoxy. wikipedia.orgnih.gov This indicates that the placement of this functional group is a critical determinant of pharmacological potency.

The defining structural feature of this compound is the presence of a tertiary alcohol. This group is introduced during Phase I metabolism of the parent compound. The addition of a hydroxyl group drastically increases the polarity of the molecule. This change would be expected to have several consequences:

Altered Binding Affinity: The hydroxyl group could form new hydrogen bonds with amino acid residues within the NMDA receptor binding site, which could either increase or decrease its binding affinity compared to methoxphenidine.

Pharmacokinetic Changes: Increased polarity generally reduces the ability of a compound to cross the blood-brain barrier and facilitates more rapid renal excretion.

Computational Docking and Molecular Dynamics for Ligand-Target Interactions

Specific computational docking or molecular dynamics simulations for this compound are not available in the published literature. However, such in silico methods are powerful tools for predicting and understanding ligand-target interactions. mdpi.com

Based on the known pharmacology of its parent compound, methoxphenidine, it is hypothesized that this compound would bind within the water-filled channel pore of the NMDA receptor, the same site occupied by PCP and MK-801. nih.gov A computational docking study would involve placing a 3D model of the metabolite into a crystal structure of the NMDA receptor. The simulation would then calculate the most energetically favorable binding pose and estimate the binding affinity.

Molecular dynamics simulations could further refine this by modeling the dynamic movements of the ligand, the receptor, and surrounding water molecules over time. This could reveal key interactions, such as hydrogen bonds formed by the metabolite's hydroxyl group with specific amino acid residues (e.g., asparagine or threonine) lining the channel pore. Such simulations could generate testable hypotheses about whether the hydroxyl group stabilizes or destabilizes the binding, thereby providing a rationale for any observed differences in potency between the metabolite and its parent compound, methoxphenidine.

Synthetic Analogs and Derivatives of 1 2 Methoxyphenyl 2 Methylpropan 2 Ol

Design and Synthesis of Positional Isomers (e.g., 1-(3-Methoxyphenyl)-, 1-(4-Methoxyphenyl)-)

The synthesis of positional isomers of 1-(2-methoxyphenyl)-2-methylpropan-2-ol, specifically the 3-methoxy and 4-methoxy analogs, is most effectively achieved through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, the appropriate methoxybenzylmagnesium halide is reacted with acetone (B3395972) to yield the desired tertiary alcohol.

The general synthetic strategy involves two key steps:

Formation of the Grignard Reagent: The corresponding methoxybenzyl chloride or bromide is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, to form the methoxybenzylmagnesium halide. The reaction is initiated by the oxidative addition of magnesium to the carbon-halogen bond.

Reaction with Acetone: The freshly prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

The specific starting materials for the synthesis of the positional isomers are:

1-(3-Methoxyphenyl)-2-methylpropan-2-ol: 3-Methoxybenzyl chloride or bromide.

1-(4-Methoxyphenyl)-2-methylpropan-2-ol: 4-Methoxybenzyl chloride or bromide.

While detailed experimental procedures with precise yields for these specific positional isomers are not extensively documented in readily available literature, the general methodology for Grignard reactions with substituted benzyl (B1604629) halides and ketones is well-established. The yield of these reactions can be influenced by factors such as the purity of the reagents, the reaction temperature, and the efficiency of the Grignard reagent formation.

Table 1: Starting Materials for the Synthesis of Positional Isomers

Target CompoundStarting Aryl Halide
1-(3-Methoxyphenyl)-2-methylpropan-2-ol3-Methoxybenzyl chloride/bromide
1-(4-Methoxyphenyl)-2-methylpropan-2-ol4-Methoxybenzyl chloride/bromide

Structural Modifications of the Aromatic Ring Substituents

Further diversification of the 1-(methoxyphenyl)-2-methylpropan-2-ol scaffold can be achieved by introducing various substituents onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule.

Fluorination: The introduction of fluorine atoms can be accomplished by utilizing appropriately fluorinated methoxybenzyl halides as precursors in the Grignard synthesis. For instance, the synthesis of 1-(5-fluoro-2-methoxyphenyl)-2-methylpropan-2-ol would commence with 5-fluoro-2-methoxybenzyl chloride.

Hydroxylation: Hydroxylated analogs can be prepared through the demethylation of the methoxy (B1213986) group. This transformation is commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of demethylating agent depends on the presence of other functional groups in the molecule. For example, treatment of this compound with BBr₃ would yield 1-(2-hydroxyphenyl)-2-methylpropan-2-ol. The synthesis of chalcones, which can be precursors to various heterocyclic compounds, has been reported starting from hydroxy- and methoxy-substituted acetophenones nih.gov.

Table 2: Examples of Aromatic Ring Modifications

ModificationSynthetic ApproachExample Precursor
FluorinationGrignard reaction with fluorinated starting material5-Fluoro-2-methoxybenzyl chloride
HydroxylationDemethylation of the methoxy groupThis compound

Alterations to the Alkyl Chain and Alcohol Functionality

Modifications to the 2-methylpropan-2-ol side chain offer another avenue for creating structural diversity. These alterations can include changes in chain length, dehydration to form alkenes, and etherification of the tertiary alcohol.

Alkyl Chain Homologation: The length of the alkyl chain can be varied by using different ketones in the Grignard reaction. For example, reacting methoxybenzylmagnesium chloride with butan-2-one instead of acetone would result in the formation of 2-(methoxyphenyl)-3-methylbutan-3-ol, thus extending the chain.

Dehydration: The tertiary alcohol functionality can be eliminated through acid-catalyzed dehydration to form an alkene. Treatment of this compound with a strong acid, such as sulfuric acid, and heat would likely lead to the formation of 1-(2-methoxyphenyl)-2-methylprop-1-ene (B8658011). The regioselectivity of this elimination reaction is governed by Zaitsev's rule, favoring the formation of the more substituted alkene.

Etherification: The tertiary hydroxyl group can be converted into an ether through Williamson ether synthesis or other etherification methods. However, the steric hindrance around the tertiary carbon can make this transformation challenging. Phase-transfer catalysis has been shown to be effective for the etherification of tertiary alcohols organic-chemistry.org.

Incorporation into Fused Ring Systems and Heterocyclic Structures

The 1-(methoxyphenyl)-2-methylpropan-2-ol framework can serve as a precursor for the synthesis of more complex molecular architectures, including fused ring systems and heterocyclic structures.

Tetrahydrofuran Derivatives: Intramolecular cyclization of unsaturated analogs can lead to the formation of tetrahydrofuran rings. For instance, an analog of this compound containing a suitably positioned double bond in an O-alkyl chain could undergo acid-catalyzed cyclization to form a substituted tetrahydrofuran. The synthesis of substituted tetrahydrofurans from tertiary alcohols with a delta-hydrogen via oxidative cyclization has been reported wvu.edu.

Carbazole Derivatives: Carbazoles are tricyclic aromatic compounds that can be synthesized from biaryl precursors. A potential route to a carbazole derivative could involve the coupling of a modified 1-(methoxyphenyl)-2-methylpropan-2-ol derivative with another aromatic ring, followed by a cyclization reaction. The synthesis of methoxy-substituted carbazoles from biaryl precursors has been described in the literature sci-hub.ruoregonstate.edu.

Comparative Analysis of Synthetic Accessibility and Reactivity Profiles of Analogs

The synthetic accessibility and reactivity of the various analogs of this compound are influenced by the nature and position of the substituents.

Synthetic Accessibility: The primary route to these compounds, the Grignard reaction, is generally considered to have good synthetic accessibility. However, the availability and cost of the starting methoxybenzyl halides can vary. Computational tools can be employed to predict synthetic accessibility based on molecular complexity and the existence of known synthetic routes nih.govdepth-first.compeerj.com. These methods analyze factors such as the number of stereocenters, ring complexity, and the presence of reactive functional groups to assign a synthetic accessibility score.

Reactivity Profiles: The position of the methoxy group on the aromatic ring significantly influences the reactivity of the corresponding Grignard reagent. The methoxy group is an electron-donating group, and its position affects the electron density at the benzylic carbon.

Ortho- and Para-Isomers: In the ortho and para positions, the methoxy group can donate electron density through resonance, which can stabilize the partial negative charge on the benzylic carbon of the Grignard reagent. This increased nucleophilicity can lead to a faster reaction with acetone.

Meta-Isomer: In the meta position, the resonance effect is not operative, and the electron-donating effect is primarily due to the weaker inductive effect. Consequently, the meta-methoxybenzylmagnesium halide is expected to be less nucleophilic and potentially less reactive than the ortho and para isomers.

Table 3: Predicted Reactivity of Methoxybenzylmagnesium Halide Isomers

IsomerElectronic Effect of Methoxy GroupPredicted NucleophilicityPredicted Reactivity
Ortho+Resonance, +InductiveHighHigh
Meta+InductiveModerateModerate
Para+Resonance, +InductiveHighHigh

Conclusion and Future Research Perspectives

Synthesis of Complex Molecular Architectures

Future synthetic research could leverage 1-(2-Methoxyphenyl)-2-methylpropan-2-ol as a precursor for constructing molecules with quaternary carbon centers. The creation of these sterically congested centers is a significant challenge in organic synthesis. Recent advancements have demonstrated the coupling of tertiary alcohols with boronic esters using a dual nickel and bismuth catalyst system, a method that avoids harsh intermediates like alkyl halides. researchgate.net Applying such deoxygenative arylation strategies to this compound could provide direct access to complex molecular scaffolds.

Furthermore, the ortho-methoxyphenyl group, analogous to the widely used p-methoxybenzyl (PMB) protecting group, offers unique opportunities. total-synthesis.comchem-station.com The PMB group is known for its stability and selective removal under oxidative conditions using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). chem-station.comnih.gov The ortho-methoxy group in this compound could be explored for similar roles, potentially acting as a cleavable handle or a directing group that influences the stereochemical outcome of subsequent transformations on a more complex molecule.

Exploration of Novel Catalytic Transformations

The tertiary alcohol functionality is a prime target for innovative catalytic processes. While the cross-coupling of primary and secondary alcohols is known, methods for tertiary alcohols are less common but emerging. acs.org A notable future direction is the use of specialized nickel catalysts, such as those with a CgPhen-DalPhos ligand, for the O-arylation of tertiary alcohols with various aryl halides. acs.org This would allow the synthesis of highly hindered diaryl ethers from this compound, structures that are difficult to access through traditional Williamson ether synthesis.

Another promising area involves iron-catalyzed reactions. Simple and benign iron(III) catalysts have been shown to facilitate the direct intramolecular substitution of tertiary alcohols with various nucleophiles, proceeding with high transfer of chirality. helsinki.fi This suggests that derivatives of this compound could be cyclized to form valuable heterocyclic compounds. Such catalytic systems highlight a shift towards more economical and environmentally friendly synthetic methods.

Advanced Mechanistic Insights into Reactivity

The reactivity of this compound provides fertile ground for mechanistic studies. The dehydration of tertiary alcohols typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate. libretexts.org In this specific molecule, the resulting tertiary benzylic carbocation would be stabilized by both the adjacent aromatic ring and the electron-donating ortho-methoxy group, making dehydration a facile process. rsc.orgstackexchange.com Investigating the kinetics and regioselectivity of this elimination under various acidic conditions, including with phosphonium (B103445) ionic liquids, could provide deeper insights. researchgate.netmun.ca

Mechanistic studies could also focus on SN1-type reactions. The combination of a Lewis acid catalyst and an organosilane has been shown to promote the heterolytic cleavage of the C–O bond in tertiary alcohols, enabling their use in cross-coupling reactions. researchgate.net Understanding how the ortho-methoxy group influences the stability and fate of the resulting carbocationic intermediate is a key area for future investigation. This could elucidate pathways for controlling substitution versus elimination, a classic challenge in organic chemistry.

Continued Application in Material Science Innovation

Looking forward, this compound and its derivatives represent untapped potential in material science. The controlled dehydration of this compound would yield 1-isopropenyl-2-methoxybenzene, a substituted styrene (B11656) monomer. The polymerization of this monomer could lead to novel polymers with distinct thermal and optical properties conferred by the ortho-methoxyphenyl pendant groups. These groups could influence polymer chain packing, solubility, and glass transition temperature.

Furthermore, the compound itself could be used as a building block for more complex functional materials. The hydroxyl group provides a reactive handle for grafting onto surfaces or incorporation into polymer backbones, such as polyesters or polyurethanes. The aromatic ring offers a site for further functionalization, allowing for the fine-tuning of properties like refractive index, conductivity, or environmental responsiveness, opening doors for applications in advanced coatings, membranes, or electronic materials.

Expanding the Chemical Biology Frontier

In the realm of chemical biology, the structural motifs of this compound suggest several research trajectories. Aryl-alcohol oxidases (AAOs) are a class of enzymes that catalyze the oxidation of various primary alcohols. nih.gov While this compound is a tertiary alcohol, investigating its interaction with AAOs or engineered variants could reveal novel substrate-enzyme interactions or inhibitory activities. Such studies could lead to the development of new biocatalytic processes or specific enzyme inhibitors. nih.gov

Moreover, the rigid, three-dimensional structure of this compound makes it an attractive scaffold for drug discovery. By serving as a starting point for chemical library synthesis, derivatives could be generated and screened for biological activity. Its structure could be used to mimic natural products or to design antagonists for protein-protein interactions where a well-defined orientation of functional groups in space is critical.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of 1-(2-Methoxyphenyl)-2-methylpropan-2-ol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to identify aromatic protons (6.8–7.4 ppm) and methoxy groups (~3.8 ppm). 13C^{13}C-NMR can confirm the quaternary carbon of the 2-methylpropan-2-ol moiety (~70 ppm) and the methoxy carbon (~55 ppm) .
  • Infrared (IR) Spectroscopy : Detect hydroxyl (3200–3600 cm1^{-1}) and ether (C-O stretch at ~1250 cm1^{-1}) functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm to assess purity. Cross-validate with certified reference standards .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar compounds .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Store in amber glass vials under inert gas (e.g., argon) at –20°C to prevent oxidation and moisture absorption. Desiccants (e.g., silica gel) should be used in storage containers .
  • Handling : Work in a fume hood with nitrile gloves and safety goggles. Avoid prolonged exposure to light, as the methoxyphenyl group may undergo photodegradation .
  • Stability Monitoring : Periodically analyze stored samples via HPLC to detect decomposition (e.g., hydrolysis of the methoxy group) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodological Answer :

  • Polar Solvents : Methanol, ethanol, and acetonitrile are effective due to the compound’s hydroxyl and ether groups. Solubility in water is limited (~2.1 mg/mL at 25°C) but can be enhanced with co-solvents like DMSO (up to 20% v/v) .
  • Temperature Effects : Solubility increases at elevated temperatures (e.g., 40°C in ethanol by ~30%), but thermal stability should be verified via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer :

  • Controlled Experiments : Systematically test solubility in anhydrous vs. hydrated solvents (e.g., ethanol vs. 95% ethanol) under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy for quantification .
  • Computational Modeling : Apply Quantitative Structure-Property Relationship (QSPR) models to predict solubility based on solvent polarity (e.g., Hansen solubility parameters) and compound hydrophobicity (logP ≈ 1.8) .
  • Cross-Validation : Compare results with published data using identical instrumentation (e.g., Shimadzu HPLC systems) and calibration standards .

Q. What strategies are effective for optimizing the stereoselective synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived ligands) in Grignard or aldol reactions to enhance enantiomeric excess (ee). Monitor reaction progress via chiral HPLC .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time—lower temperatures (0–5°C) favor kinetic products, while higher temperatures (50–60°C) may improve thermodynamic stability .
  • Steric Effects : Utilize X-ray crystallography to analyze steric hindrance from the 2-methylpropan-2-ol group, informing solvent selection (e.g., toluene for bulky intermediates) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Verification : Re-test biological activity using HPLC-purified samples (>98% purity) to exclude impurities (e.g., byproducts from methoxy group hydrolysis) .
  • Assay Standardization : Use cell lines with validated receptor expression levels (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Meta-Analysis : Compare data across studies with identical experimental parameters (e.g., IC50_{50} values at 24-hour incubation) .

Q. What experimental approaches are suitable for studying the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH-Rate Profiling : Incubate the compound in buffered solutions (pH 1–12) at 37°C. Monitor degradation via HPLC and identify products (e.g., demethylation at pH <2) .
  • Accelerated Stability Testing : Use Arrhenius kinetics (40–60°C) to extrapolate shelf-life at 25°C. Confirm degradation pathways via LC-MS .
  • Solid-State Stability : Analyze crystalline vs. amorphous forms using differential scanning calorimetry (DSC) to assess hygroscopicity-driven decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.